Scolopendrasin II

Hemolysis Erythrocyte toxicity Therapeutic index

Scolopendrasin II is a synthetic 21-mer antimicrobial peptide (AMP) derived from the centipede Scolopendra subspinipes mutilans, identified through de novo RNA sequencing and support vector machine (SVM)-based prediction. The peptide has a primary sequence of KYALMKKIAELIPNLKSRQVK-NH₂, a calculated molecular mass of 2,472.07 Da, a net charge of +5, and a theoretical pI of 10.30.

Molecular Formula
Molecular Weight
Cat. No. B1575908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScolopendrasin II
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scolopendrasin II – Synthetic Centipede Antimicrobial Peptide for Antibiotic-Resistant Infection Research


Scolopendrasin II is a synthetic 21-mer antimicrobial peptide (AMP) derived from the centipede Scolopendra subspinipes mutilans, identified through de novo RNA sequencing and support vector machine (SVM)-based prediction [1]. The peptide has a primary sequence of KYALMKKIAELIPNLKSRQVK-NH₂, a calculated molecular mass of 2,472.07 Da, a net charge of +5, and a theoretical pI of 10.30 [2]. It adopts an α-helical conformation and belongs to the mastoparan-like class of insect-derived AMPs, exhibiting broad-spectrum in vitro antibacterial activities against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as the yeast Candida albicans [1].

Why Scolopendrasin II Cannot Be Replaced by Other Centipede-Derived or Insect Antimicrobial Peptides


Scolopendrasins from Scolopendra subspinipes mutilans share a common source organism but possess distinct primary sequences, molecular masses, net charges, and biological activity profiles that preclude generic interchangeability [1]. Scolopendrasin II is a 21-residue, +5-charged, α-helical peptide derived from the C-terminal region of a predicted mastoparan-like precursor, whereas scolopendrasin V is a 14-mer with a different sequence (YYGGGYKYKHWGCR-NH₂) and scolopendrasin VII exhibits anticancer, rather than primarily antimicrobial, activity [2]. Most critically, the hemolytic safety profile of scolopendrasin II — zero hemolysis at the highest tested concentrations — is a functional property that cannot be assumed for structurally related peptides without explicit experimental verification, as demonstrated by melittin's >90% hemolysis at 40 µg/ml in the same assay system [3]. Substitution without empirical confirmation of both efficacy and safety endpoints risks experimental failure in antimicrobial development pipelines.

Scolopendrasin II Quantitative Differentiation Evidence Against Closest Analogs


Hemolytic Safety: Scolopendrasin II vs. Melittin — Zero Hemolysis vs. >90% Lysis in the Same Assay

In a direct within-study comparison using rat erythrocytes, scolopendrasin II exerted no hemolytic effects at the highest concentrations tested, whereas the bee venom peptide melittin, used as a positive control, lysed more than 90% of erythrocytes at 40 µg/ml [1]. This comparison was performed in the same experiment, using the same erythrocyte suspension and absorbance measurement protocol (A₅₄₀), providing a robust internal reference for therapeutic index assessment.

Hemolysis Erythrocyte toxicity Therapeutic index

Target Binding Specificity: Scolopendrasin II Binds LPS and LTA but Not Laminarin or Mannan, Differentiating from Scolopendrasin V

Scolopendrasin II binds specifically to lipoteichoic acid (LTA) and lipopolysaccharide (LPS), two major bacterial cell-wall components, while showing no interaction with laminarin or mannan in a competitive radial diffusion assay against multidrug-resistant Pseudomonas aeruginosa (MDRPA) [1]. In contrast, the subsequently characterized scolopendrasin V was reported to bind LPS, LTA, and additionally peptidoglycan [2]. This difference in binding spectrum suggests that the two peptides, while sharing a common source organism, may have distinct molecular recognition patterns at the bacterial surface that could translate into divergent selectivity profiles across bacterial species with differing cell-wall compositions.

LPS binding LTA binding Membrane targeting mechanism

Activity Against Antibiotic-Resistant Gram-Negative Bacteria: Multidrug-Resistant Pseudomonas aeruginosa (MDRPA) Susceptibility

Scolopendrasin II demonstrated antibacterial activity against multidrug-resistant Pseudomonas aeruginosa (MDRPA) in both radial diffusion and colony count assays [1]. The peptide's anti-MDRPA activity was specifically modulated by LPS and LTA binding, confirming a mechanism-based interaction with the resistant strain's cell wall [1]. While most conventional antibiotics lose efficacy against MDRPA through efflux pump and membrane permeability resistance mechanisms, scolopendrasin II's membranolytic mode of action targets conserved bacterial surface structures, potentially circumventing common resistance pathways. Note: direct quantitative MIC comparisons between scolopendrasin II and standard antibiotics against MDRPA are not available in the primary literature; this evidence is based on the demonstrated activity against the resistant strain and the distinct mechanism of action.

Antibiotic resistance MDRPA Gram-negative pathogens

Sequence and Physicochemical Differentiation: Scolopendrasin II vs. Scolopendrasin V — Distinct Length, Charge, and Predicted Helicity

Scolopendrasin II (KYALMKKIAELIPNLKSRQVK-NH₂) is a 21-residue peptide with a net charge of +5 and a molecular mass of 2,472.07 Da, derived from the α-helical C-terminal region of a predicted mastoparan-like precursor [1]. Scolopendrasin V (YYGGGYKYKHWGCR-NH₂), identified from the same transcriptome, is a 14-residue peptide with a molecular mass of 1,737.6 Da [2]. The two peptides differ substantially in length (21 vs. 14 residues), mass (2,472 vs. 1,738 Da), and amino acid composition, which are known determinants of membrane insertion depth, antimicrobial potency, and selectivity. These physicochemical differences translate into distinct activity profiles: scolopendrasin II was reported to show the strongest activity against Propionibacterium acnes among tested strains [1], while scolopendrasin V's activity profile was characterized against different microbial panels [2].

Peptide sequence Physicochemical properties Structure-activity relationship

Scolopendrasin II — Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Therapeutic Index Screening: Selecting a Non-Hemolytic AMP for Mammalian Infection Models

Scolopendrasin II is suited for in vitro and in vivo infection model studies where minimizing host erythrocyte toxicity is a critical selection criterion. Its zero hemolysis profile, directly benchmarked against melittin (>90% lysis at 40 µg/ml) in the same experimental system [1], provides a documented safety margin that is not guaranteed for other membrane-active AMPs. This makes it a rational choice for research programs that prioritize therapeutic index early in candidate triage, particularly when testing efficacy against Gram-positive skin pathogens such as Propionibacterium acnes, against which scolopendrasin II showed its strongest activity [1].

Mechanistic Studies of LPS/LTA-Specific Bacterial Membrane Targeting

Scolopendrasin II's demonstrated specific binding to LPS and LTA — but not to laminarin or mannan — makes it a valuable molecular probe for studying AMP–bacterial surface interactions, particularly in Gram-negative systems [1]. Its narrower ligand profile compared to scolopendrasin V (which additionally binds peptidoglycan) [2] offers researchers a more restricted targeting tool for dissecting the relative contributions of LPS vs. peptidoglycan engagement in bactericidal activity, without the confounding factor of broader cell-wall polysaccharide binding.

Antibiotic-Resistant Gram-Negative Pathogen Research Using Non-Traditional Mechanisms

For programs targeting multidrug-resistant Gram-negative pathogens, scolopendrasin II offers a mechanism of action — membrane disruption via LPS/LTA binding — that is fundamentally distinct from conventional antibiotic targets (cell-wall synthesis, protein synthesis, DNA replication) [1]. Its demonstrated activity against MDRPA supports its utility as a lead compound or positive control in screening campaigns aimed at identifying agents that retain efficacy against resistant strains through membrane-active mechanisms. Researchers should note that direct MIC values against MDRPA are not published; empirical MIC determination against the specific resistant strains of interest is recommended before procurement for quantitative studies.

Scaffold for Structure-Activity Relationship (SAR) Optimization of Mastoparan-Like α-Helical AMPs

Scolopendrasin II's 21-residue α-helical sequence, derived from a bioinformatically predicted mastoparan-like precursor, provides a starting scaffold for SAR campaigns aimed at optimizing antimicrobial potency, selectivity, and protease stability [1]. Its physicochemical profile (net charge +5, pI 10.30, mass 2,472 Da) differentiates it from shorter scolopendrasin family members such as scolopendrasin V (14 residues, 1,738 Da) [2], giving medicinal chemistry teams a structurally distinct template for systematic residue substitution studies. The availability of the full transcriptomic dataset from the source organism further enables rational design based on evolutionary conservation patterns.

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